![molecular formula C13H10N2O4S B7836950 {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B7836950.png)
{[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a benzodioxole ring fused to a pyrimidine ring, connected via a sulfanyl group to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole ring, followed by the formation of the pyrimidine ring. The two rings are then connected via a sulfanyl linkage, and finally, the acetic acid group is introduced.
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Connecting the Rings: The benzodioxole and pyrimidine rings are connected using a thiol reagent under basic conditions to form the sulfanyl linkage.
Introduction of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, potentially leading to the formation of dihydropyrimidine derivatives or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives and thiol derivatives.
Substitution: Various substituted benzodioxole and pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it versatile for various applications.
Mecanismo De Acción
The mechanism of action of {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. The sulfanyl group can undergo redox reactions, influencing the compound’s activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]methanol: Similar structure but with a hydroxyl group instead of an acetic acid moiety.
[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]amine: Contains an amine group instead of the sulfanyl-acetic acid linkage.
[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]ethanol: Features an ethanol group instead of the acetic acid moiety.
Uniqueness
The uniqueness of {[4-(1,3-Benzodioxol-5-yl)pyrimidin-2-yl]sulfanyl}acetic acid lies in its combination of the benzodioxole and pyrimidine rings with a sulfanyl-acetic acid linkage. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c16-12(17)6-20-13-14-4-3-9(15-13)8-1-2-10-11(5-8)19-7-18-10/h1-5H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMXKGNILPFLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE](/img/structure/B7836874.png)
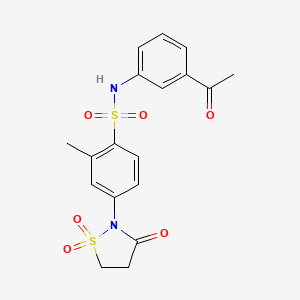
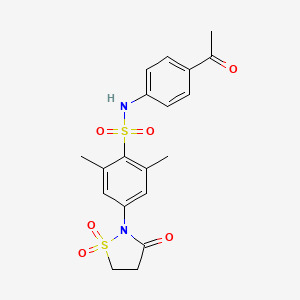
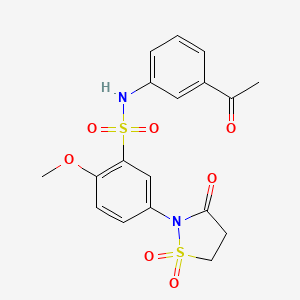
![Methyl 3-[(3-methoxyphenyl)carbamoyl]propanoate](/img/structure/B7836909.png)
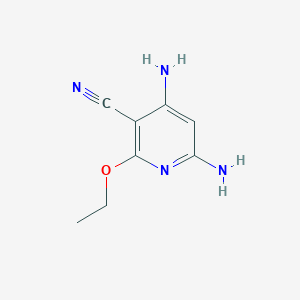
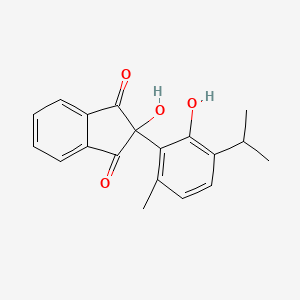
![2-(3-hydroxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7836922.png)
![ethyl 5-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B7836939.png)
![(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B7836941.png)
![6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B7836954.png)
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7836962.png)
![2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B7836967.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-yloxyphenyl)acetamide](/img/structure/B7836977.png)
